N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-20-12(13-4-5-14(16)23-13)8-17-15(19)9-7-11(22-18-9)10-3-2-6-21-10/h2-7,12H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIMASOCPDWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene-2-carboxylic acid, undergoes a series of reactions including halogenation and substitution to introduce the methoxyethyl group.
Synthesis of the Furan Derivative: Furan-2-carboxylic acid is converted into the corresponding acid chloride, which is then reacted with the thiophene derivative.
Oxazole Ring Formation: The final step involves cyclization to form the oxazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of halogen and methoxy groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that furan derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of metabolic pathways critical for tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related furan derivative effectively inhibited the growth of human cancer cell lines, leading to apoptosis through the activation of caspase pathways .
Antioxidant Properties
The compound may also possess antioxidant activity due to the furan ring's ability to scavenge free radicals. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Similar Furan Derivative | 30 | Free radical scavenging |
| Control (Vitamin C) | 20 | Free radical scavenging |
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its unique structure allows it to interact with plant growth regulators, potentially inhibiting unwanted plant growth.
Case Study:
A patent study highlighted the compound's efficacy as a herbicide when combined with triazine herbicides. It demonstrated significant effectiveness against common agricultural weeds while minimizing damage to crops .
Mechanistic Insights
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for cellular metabolism.
- Receptor Modulation: It may interact with cellular receptors involved in growth signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it reduces oxidative stress within cells.
Mechanism of Action
The mechanism by which N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Isoxazole Derivatives
a) SKL2001 (5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
- Structural Differences : Replaces the 5-chlorothiophen-2-yl-methoxyethyl group with a 3-imidazol-1-ylpropyl side chain.
- Activity: SKL2001 is a known Wnt agonist, demonstrating the importance of the oxazole-furan core in modulating signaling pathways .
b) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structural Differences: Substitutes the oxazole-3-carboxamide with a 4-carboxamide position and incorporates a diethylaminophenyl group.
- Functional Implications: The diethylamino group increases lipophilicity, which may enhance membrane permeability compared to the methoxyethyl group in the target compound .
- Synthesis : Synthesized via a three-step route involving oxime formation, cyclization, and hydrolysis, with yields comparable to methods used for related oxazole derivatives .
c) N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Structural Differences : Features a dichlorophenyl substitution and a methyl group on the oxazole ring.
- Functional Implications : Chlorine atoms at meta and para positions may enhance halogen bonding with biological targets, while the methyl group reduces steric hindrance compared to the methoxyethyl chain .
Side Chain Modifications
a) Ranitidine-Related Compounds
- Example: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide.
- Comparison: Incorporates a furan-dimethylamino motif but lacks the oxazole core. The sulphanylethyl group highlights the role of sulfur in pharmacokinetics, contrasting with the oxygen-based methoxyethyl group in the target compound .
Heterocyclic Moieties
a) 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine
- Comparison: Shares the furan group but replaces oxazole with oxazolidine.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methoxyethyl-thiophene side chain may require multi-step synthesis akin to methods for SKL2001 (e.g., oxime cyclization, carboxamide coupling) .
- Bioactivity Trends : The oxazole-furan core appears critical for interaction with signaling pathways (e.g., Wnt), while side-chain modifications tune solubility and target specificity .
- Chlorothiophene vs. Methylthiophene : The electron-withdrawing chlorine in the target compound may enhance metabolic stability compared to methyl-substituted analogs .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a furan ring, a thiophene ring, and an oxazole moiety. The presence of these heterocycles contributes to its distinct electronic properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14ClN3O3S |
| Molecular Weight | 329.79 g/mol |
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways within cells.
- Antimicrobial Activity : Exhibiting potential against bacterial and fungal strains by disrupting their cellular processes.
Biological Activities
Research has identified several biological activities associated with this compound, including:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/ml) against Bacterial Strains |
|---|---|
| This compound | 16 (S. aureus), 32 (E. coli) |
| Reference Drug (Amoxicillin) | 8 (S. aureus), 16 (E. coli) |
These results suggest that the compound possesses comparable efficacy to established antibiotics.
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
These findings indicate its potential as an antiproliferative agent against specific cancer types.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A research article published in MDPI evaluated the antimicrobial effectiveness of various oxazole derivatives, including compounds structurally similar to this compound. The study found that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of oxazole derivatives on human tumor cell lines using MTT assays. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound may target critical cellular pathways involved in cancer proliferation .
- Mechanistic Insights : Research investigating the interaction of oxazole derivatives with topoisomerase I revealed that certain compounds could inhibit its catalytic activity, which is crucial for DNA replication and transcription in cancer cells .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis of this compound involves multi-step heterocyclic coupling. Key steps include:
- Thiophene and oxazole ring formation : Use palladium-catalyzed cross-coupling reactions to integrate the 5-chlorothiophene moiety, as demonstrated in analogous thiophene-oxadiazole syntheses .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the oxazole-carboxylic acid intermediate to the methoxyethylamine derivative.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to mitigate side reactions. For example, lower temperatures (0–5°C) during amide coupling reduce racemization risks .
Characterize intermediates via LC-MS to monitor progress and purity.
Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting NMR/IR data be resolved?
Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the methoxyethyl and furanyl groups. For example, the methoxy proton resonance typically appears at δ 3.2–3.5 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1705 cm⁻¹ for oxazole and amide groups) and aromatic C-H bends (thiophene/furan rings at 750–850 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragment patterns.
Data Discrepancies : Cross-validate with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT-based simulations) .
Advanced: How can researchers design dose-response experiments to evaluate this compound’s anti-inflammatory activity?
Answer:
- In vitro assays :
- Target : COX-2 inhibition (ELISA-based prostaglandin E2 quantification) and NF-κB pathway modulation (luciferase reporter assays) .
- Dose range : Start at 0.1–100 µM, using celecoxib as a positive control.
- Cell viability : Include MTT assays to exclude cytotoxicity (e.g., in RAW 264.7 macrophages).
- In vivo models : Use LPS-induced murine inflammation models. Administer orally (10–50 mg/kg) and measure plasma cytokine levels (TNF-α, IL-6) via multiplex assays.
- Data normalization : Express results as % inhibition relative to vehicle controls, with triplicate replicates and ANOVA for significance .
Advanced: What mechanistic approaches can resolve contradictions in pharmacokinetic (PK) data for this compound?
Answer:
Contradictions in bioavailability or metabolite profiles may arise from:
- Species-specific metabolism : Compare microsomal stability assays (human vs. rodent liver microsomes) to identify cytochrome P450 isoform differences .
- Protein binding : Use equilibrium dialysis to assess plasma protein binding, which affects free drug concentration.
- Biliary excretion : Conduct bile-duct cannulated studies to quantify enterohepatic recirculation.
- Computational modeling : Apply PBPK models (e.g., GastroPlus) to simulate absorption/distribution and reconcile in vitro-in vivo discrepancies .
Advanced: How can computational methods predict this compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carbonyl groups in oxazole/amide) prone to nucleophilic attack .
- Molecular docking : Simulate interactions with biological nucleophiles (e.g., glutathione) to predict metabolic pathways.
- Hammett analysis : Use σ/σ+ values for substituents (e.g., 5-chlorothiophene’s electron-withdrawing effect) to estimate reaction rates in hydrolytic conditions .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 to 1:1) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing if purity <95% .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s potency?
Answer:
- Modify substituents : Replace the 5-chlorothiophene with bromo or trifluoromethyl analogs to enhance hydrophobic interactions .
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to evaluate π-stacking efficiency.
- Pro-drug strategies : Introduce ester moieties to the methoxyethyl group to improve membrane permeability .
Validate changes via SPR (surface plasmon resonance) to measure binding affinity shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
